

A Comparative Crystallographic Guide to Iodo-Indolinone Derivatives

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Compound of Interest

Compound Name: **4-Iodo-2,3-dihydro-1H-indole**

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Solid-State Structures of Bio-relevant Scaffolds

This guide provides a detailed comparison of the X-ray crystallographic data of iodo-indolinone derivatives, offering valuable insights for researchers in medicinal chemistry and materials science. The indolinone core is a privileged scaffold in numerous bioactive compounds, and understanding the impact of halogen substitution on the crystal packing and molecular conformation is crucial for rational drug design and the development of new functional materials.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two positional isomers of iodo-indolinone, providing a basis for understanding their structural differences. Due to the limited availability of published crystallographic data for 4-iodoindoline derivatives, this guide focuses on a comparative analysis of iodo-indolinone isomers.

Parameter	1-ethyl-5-iodoindolin-2-one[1][2]
Chemical Formula	C10H10INO
Molecular Weight	287.10 g/mol
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	$a = 6.0332 (2) \text{ \AA}$, $b = 7.6888 (3) \text{ \AA}$, $c = 22.2843 (8) \text{ \AA}$
Volume (Å ³)	1033.91 (6)
Z	4
Calculated Density (g/cm ³)	1.845
Radiation type	Mo K α
Temperature (K)	293
Resolution (Å)	Not Reported
R-factor	0.024
Key Intermolecular Interactions	C—H \cdots O hydrogen bonds, I \cdots I short contacts

Experimental Protocols

The methodologies employed in the crystallographic analysis of these compounds are crucial for the reproducibility and validation of the presented data.

Synthesis and Crystallization of 1-ethyl-5-iodoindolin-2-one[1][2]

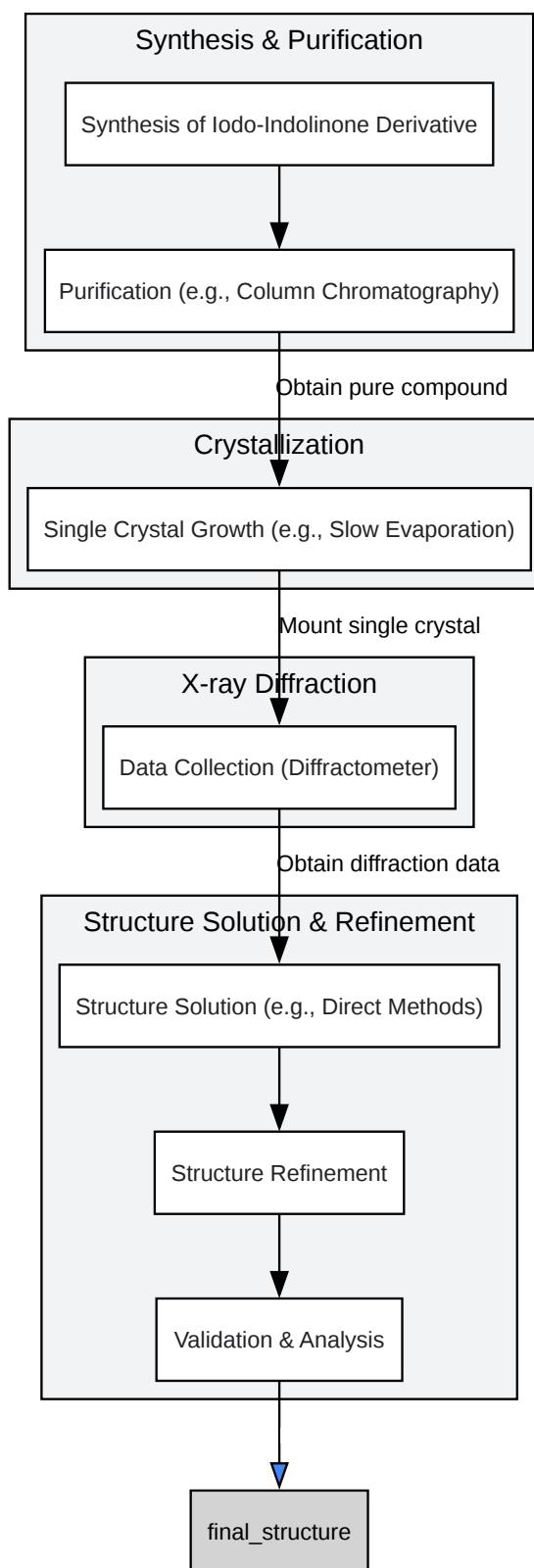
The synthesis of 1-ethyl-5-iodoindolin-2-one was achieved through a multi-step process, with the final product crystallized by slow evaporation from a chloroform solution to yield colorless single crystals suitable for X-ray diffraction.[3]

X-ray Data Collection and Structure Refinement for 1-ethyl-5-iodoindolin-2-one[1][2]

A suitable single crystal was mounted on a Bruker SMART APEX II CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow and Structural Insights

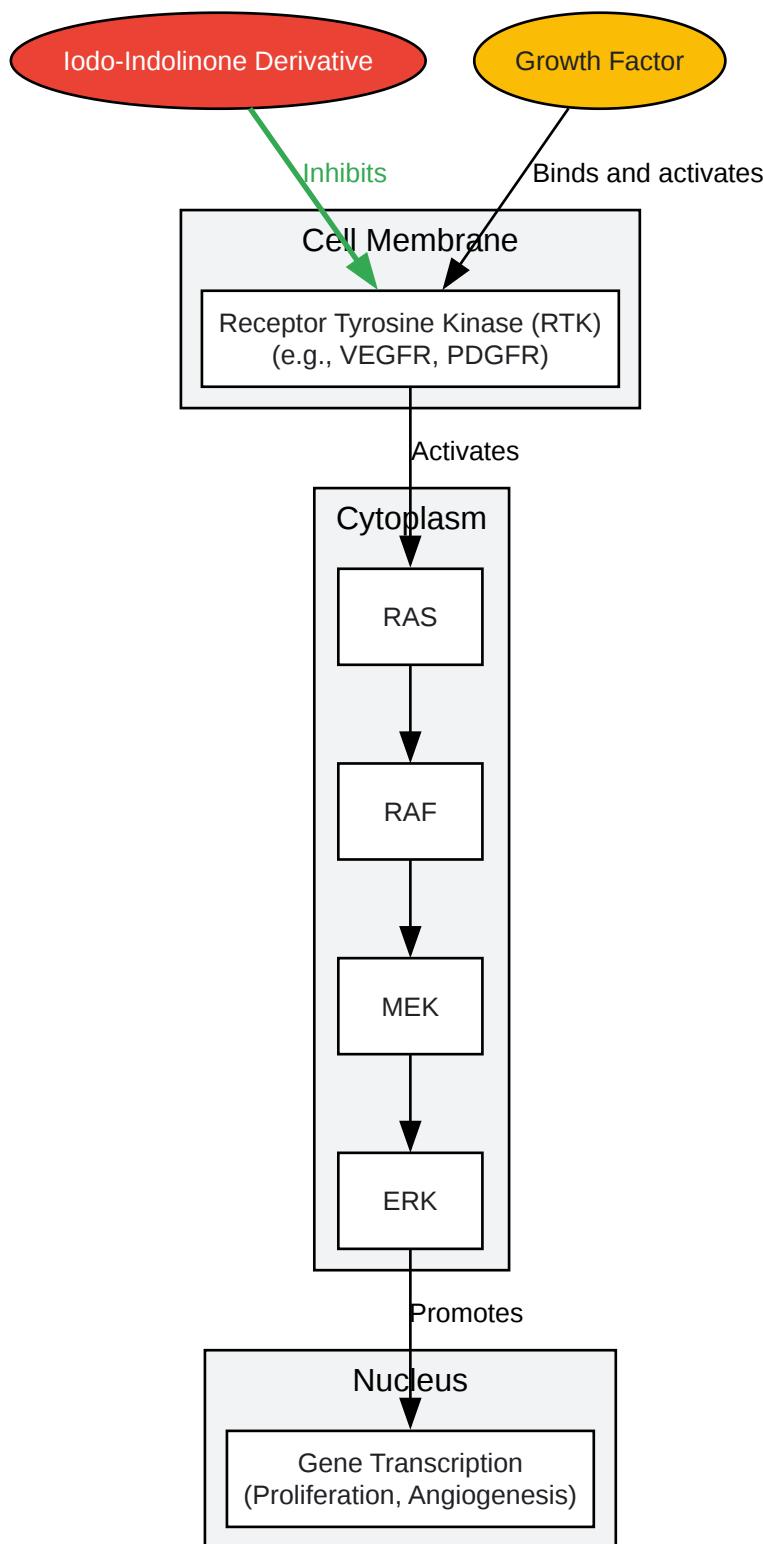
The journey from a synthesized compound to its elucidated crystal structure is a multi-step process. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of iodo-indolinone derivatives.

[Click to download full resolution via product page](#)**Figure 1.** A generalized workflow for X-ray crystallography of iodo-indolinone derivatives.

The crystal structure of 1-ethyl-5-iodoindolin-2-one reveals that the indolinone core is nearly planar.^{[1][2]} Molecules are organized into columns along the a -axis, stabilized by intermolecular C—H \cdots O hydrogen bonds.^{[1][2]} Notably, short I \cdots I contacts of 3.8986 (3) Å are observed, forming a one-dimensional zigzag iodine chain, which plays a significant role in the non-centrosymmetric packing of the crystal.^{[1][2]}

Signaling Pathway Involvement of Indolinone Derivatives

Indolinone derivatives are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, many indolinone-based drugs target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. The diagram below illustrates a simplified signaling pathway that can be modulated by indolinone derivatives.



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Figure 2. Simplified RTK signaling pathway inhibited by indolinone derivatives.

This guide highlights the importance of detailed crystallographic analysis in understanding the structure-property relationships of iodo-indolinone derivatives. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents and functional materials based on the indolinone scaffold.

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